molecular formula C19H22N2O4 B5262274 1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B5262274
M. Wt: 342.4 g/mol
InChI Key: VYZUDJGYJHRMKD-UHFFFAOYSA-N
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Description

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide is an organic compound that features a furan ring, a piperidine ring, and a methoxyphenyl group

Properties

IUPAC Name

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-24-16-6-3-2-5-15(16)13-20-18(22)14-8-10-21(11-9-14)19(23)17-7-4-12-25-17/h2-7,12,14H,8-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUDJGYJHRMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include various furan derivatives and substituted piperidine compounds.

Scientific Research Applications

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the methoxyphenyl group can influence its pharmacokinetic properties. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

1-(furan-2-carbonyl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but differ in their substituents.

    Piperidine-4-carboxamide derivatives: These compounds share the piperidine ring and carboxamide functional group but differ in their substituents.

    Methoxyphenyl derivatives: These compounds share the methoxyphenyl group but differ in their core structures.

The uniqueness of this compound lies in its combination of these three structural motifs, which confer distinct chemical and biological properties.

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